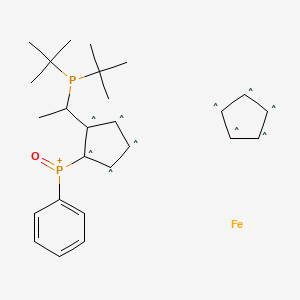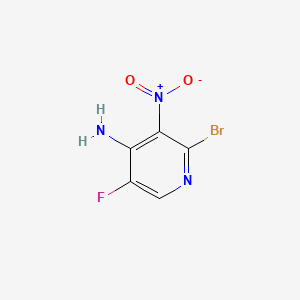
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is a steroid glucuronide, a metabolite of allopregnanolone. Allopregnanolone is a neurosteroid that plays a significant role in modulating the activity of the central nervous system. The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.
Wirkmechanismus
Target of Action
Similar compounds such as buprenorphine-3-glucuronide have shown affinity for the μ-opioid receptor, δ-opioid receptor, and nociceptin receptor .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic reactions in humans .
Pharmacokinetics
Similar compounds have been shown to have significant bioavailability .
Result of Action
Similar compounds have been shown to produce a small degree of antinociception .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-Allopregnanolone 3-beta-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved using uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety to the hydroxyl group at the 3-beta position of allopregnanolone. The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and a suitable buffer system to maintain the pH.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glucuronide in large quantities. The product is then purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the glucuronide back to its parent compound, allopregnanolone.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized metabolites, reduced forms of the compound, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid glucuronides.
Biology: The compound is studied for its role in the metabolism and excretion of neurosteroids.
Medicine: Research focuses on its potential therapeutic effects and its role in modulating the central nervous system.
Industry: It is used in the development of pharmaceuticals and as a biomarker in clinical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estriol-3-beta-D-Glucuronide: Another steroid glucuronide with similar metabolic pathways.
Buprenorphine-3-glucuronide: A glucuronide metabolite of the opioid buprenorphine, with distinct pharmacological properties.
Testosterone-17-beta-D-Glucuronide: A glucuronide metabolite of testosterone, involved in androgen metabolism.
Uniqueness
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is unique due to its specific role in modulating the central nervous system and its potential therapeutic applications. Unlike other glucuronides, it has a distinct interaction with GABA receptors, making it a valuable compound for research in neuropharmacology.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPQBWTGIHMPB-WONTYKMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














